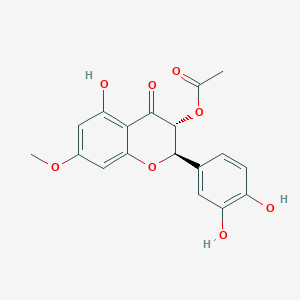

3-O-acetylpadmatin

Übersicht

Beschreibung

3-O-acetylpadmatin is an organic compound that is useful for research related to life sciences . It is a natural compound derived from the medicinal plant, Nymphaea candida.

Molecular Structure Analysis

The ESI MS spectrum of this compound showed the dimmer sodiated [2M + Na]+ and the sodium [M + Na]+ adduct ions at m/z 743 and 361 .Chemical Reactions Analysis

The activity of this compound was compared with other two similar flavonoids, the flavone apigenin and the flavonol quercetin, extracted respectively from Lavandula stoechas and Dittrichia viscosa plants .Wissenschaftliche Forschungsanwendungen

Phytochemical Properties : 3-O-acetylpadmatin was identified as a natural compound isolated from the aerial parts of INULA VISCOSA, indicating its potential use in phytochemical studies and natural product research (Grande et al., 1985).

Biological and Pharmacological Effects : The study of this compound has revealed its role in various biological processes. For example, research on related compounds like 3-O-Acetyloleanolic acid (OAA) has shown apoptosis in cancer cell lines, inhibition of dermatitis in murine models, and suppression of inflammatory bone loss in mice (Kim et al., 2016).

Anti-Inflammatory Properties : Extracts from Inula viscosa, containing this compound, demonstrated topical anti-inflammatory effects. These findings provide a scientific basis for the plant's traditional use in treating skin diseases (Máñez et al., 1999).

Impact on Cellular Functions : Research on acetylation, a modification process similar to that in this compound, has shown that it targets large macromolecular complexes and regulates major cellular functions. This suggests the potential impact of acetylated compounds like this compound in cellular regulation (Choudhary et al., 2009).

Cosmetic Applications : Acetyl hexapeptide-3, a compound related to acetylation processes, was found to improve skin mechanical properties in cosmetic formulations. This suggests the potential application of acetylated compounds like this compound in dermatological and cosmetic products (Tadini et al., 2015).

Wirkmechanismus

Target of Action

3-O-Acetylpadmatin is a dihydroflavonol, a subgroup of flavonoids It’s known to be used in research related to life sciences .

Mode of Action

It has been found to exhibit inhibitory activity on the radicle growth of certain plant species . This suggests that it may interact with specific biological targets to inhibit growth processes.

Biochemical Pathways

Its inhibitory effect on radicle growth suggests that it may interfere with the biochemical pathways involved in plant growth and development .

Result of Action

This compound has been found to inhibit the radicle growth of certain plant species . This indicates that it may have a significant impact at the molecular and cellular levels, potentially affecting cell division and growth processes.

Biochemische Analyse

Biochemical Properties

3-O-acetylpadmatin has been found to exhibit inhibitory activity on the growth of radicles, a part of a plant embryo that develops into the primary root . This suggests that this compound may interact with certain enzymes, proteins, or other biomolecules involved in plant growth processes .

Molecular Mechanism

Its inhibitory effect on radicle growth suggests that it may interact with biomolecules at the molecular level . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-8(19)25-18-16(23)15-13(22)6-10(24-2)7-14(15)26-17(18)9-3-4-11(20)12(21)5-9/h3-7,17-18,20-22H,1-2H3/t17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYQJKVSCKMFCP-MSOLQXFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347706 | |

| Record name | 3-O-Acetylpadmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100595-93-5 | |

| Record name | 3-O-Acetylpadmatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2953735.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)

![2-imino-1-(3-morpholinopropyl)-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2953744.png)

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)